molecular formula C15H30N2 B5818272 N-(2-piperidin-1-ylethyl)cyclooctanamine

N-(2-piperidin-1-ylethyl)cyclooctanamine

Cat. No.: B5818272
M. Wt: 238.41 g/mol
InChI Key: KOCDHOPTNIAIEX-UHFFFAOYSA-N
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Description

N-(2-piperidin-1-ylethyl)cyclooctanamine: is a compound that features a piperidine ring attached to a cyclooctane structure via an ethyl linker. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . The unique structure of this compound makes it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperidin-1-ylethyl)cyclooctanamine typically involves the reaction of cyclooctanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclooctanone with piperidine using sodium borohydride as the reducing agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-piperidin-1-ylethyl)cyclooctanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-piperidin-1-ylethyl)cyclooctanamine is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool for understanding biological pathways .

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their pharmacological activities, including anti-inflammatory and analgesic properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Comparison with Similar Compounds

    N-(2-piperidin-1-ylethyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of cyclooctane.

    N-(2-piperidin-1-ylethyl)cyclopentanamine: Contains a cyclopentane ring.

    N-(2-piperidin-1-ylethyl)cyclododecanamine: Features a cyclododecane ring.

Uniqueness: N-(2-piperidin-1-ylethyl)cyclooctanamine is unique due to its cyclooctane ring, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications .

Properties

IUPAC Name

N-(2-piperidin-1-ylethyl)cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-2-5-9-15(10-6-3-1)16-11-14-17-12-7-4-8-13-17/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCDHOPTNIAIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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